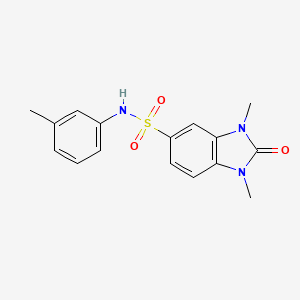

1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrrole derivatives often involves multi-step reactions that can include condensation, nitration, and functional group transformations. While specific information on the synthesis of the exact compound was not found, similar compounds such as pyrrole derivatives have been synthesized through reactions involving nitroaniline and diacetyl hexanedione in acidic mediums, yielding satisfactory results (Hong, 2000). These methods offer insights into potential pathways that could be adapted for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction analysis. These techniques provide valuable information on the arrangement of atoms within the molecule and the electronic environment, contributing to the compound's reactivity and physical properties. For instance, studies on similar pyrrole compounds have utilized X-ray diffraction to determine crystal structures, revealing the spatial arrangement of molecules and the presence of specific functional groups (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives participate in a variety of chemical reactions, including electrophilic substitutions and coupling reactions, due to the electron-rich nature of the pyrrole ring. These reactions are influenced by the substituents present on the ring, which can direct the reaction pathway and affect the reactivity of the compound. The presence of nitro, methoxy, and chloro substituents in the target compound would likely impact its chemical behavior, potentially offering sites for further functionalization or participating in specific interactions (Tiwari et al., 2013).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure and intermolecular forces. Pyrrole derivatives show a range of physical properties based on their specific substituents, which can affect their solubility in various solvents and their phase at room temperature. For example, modifications in the pyrrole structure, such as the addition of methoxy or nitro groups, can significantly alter these properties, affecting the compound's applications and handling (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrole derivatives, including acidity, basicity, and reactivity towards various reagents, are critically influenced by the nature and position of substituents on the pyrrole ring. The electron-withdrawing or donating effects of these substituents can impact the compound's reactivity, making it more susceptible or resistant to certain types of chemical reactions. Studies on similar compounds provide insights into these interactions and the resulting chemical behavior, guiding the application and further chemical modification of the target compound (Singh et al., 2013).

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O3/c1-10-8-12(6-7-17(19)20)11(2)18(10)13-4-5-15(21-3)14(16)9-13/h4-9H,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGSDLJOCUESGU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)C=C[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)Cl)C)/C=C/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5642216.png)

![6-methyl-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642239.png)

![5-methoxy-1-methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B5642246.png)

![{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5642255.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5642260.png)

![(1S*,5R*)-3-[(2-cyclopropyl-4-methylpyrimidin-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642267.png)

![2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5642297.png)